TCS 359

Catalog No.
S548054
CAS No.
301305-73-7
M.F
C18H20N2O4S
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TCS 359

CAS Number

301305-73-7

Product Name

TCS 359

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H20N2O4S/c1-23-12-8-7-10(9-13(12)24-2)17(22)20-18-15(16(19)21)11-5-3-4-6-14(11)25-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22)

InChI Key

FSPQCTGGIANIJZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC

Solubility

Soluble in DMSO, not in water

Synonyms

TCS359, TCS 359, TCS-359

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC

Description

The exact mass of the compound Flt-3 inhibitor is 360.11438 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of dimethoxybenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TCS 359 is a synthetic compound recognized primarily as a potent inhibitor of the Fms-like tyrosine kinase 3, commonly referred to as FLT3. With a molecular weight of 360.4 Da and a chemical formula of C₁₈H₂₀N₂O₄S, TCS 359 exhibits high purity levels, typically greater than 99% . The compound has gained attention due to its selective inhibition of FLT3, with an IC50 value of approximately 42 nM, indicating its effectiveness in obstructing this specific receptor's activity .

Flt-3 inhibitors act by binding to the ATP-binding pocket of the Flt-3 receptor protein. This binding prevents ATP from binding to the protein, thereby inhibiting its kinase activity []. Flt-3 is crucial for the survival and proliferation of leukemia cells. By inhibiting Flt-3, these drugs can induce cell death (apoptosis) in leukemia cells [].

The primary chemical reaction involving TCS 359 is its interaction with the FLT3 receptor. This interaction leads to the inhibition of downstream signaling pathways that are critical for cell proliferation and survival, particularly in hematopoietic cells. The compound does not exhibit significant reactivity with over 22 other kinases, highlighting its specificity .

TCS 359 has demonstrated notable antiproliferative effects, particularly against human acute myelocytic leukemia MV4-11 cells, with an IC50 value of around 340 nM . This suggests that TCS 359 may play a crucial role in cancer therapeutics, especially in treating FLT3-mutated leukemias. Additionally, the compound's ability to selectively inhibit FLT3 makes it a valuable tool for studying FLT3-related signaling pathways and their implications in various diseases.

The synthesis of TCS 359 typically involves multi-step organic reactions that include the formation of key intermediates followed by coupling reactions to construct the final compound. While specific synthetic routes can vary among laboratories, they generally involve:

  • Formation of Intermediates: Initial steps may include the synthesis of aromatic amines or similar structures.
  • Coupling Reaction: The key step often involves coupling these intermediates with appropriate thiol or sulfonamide derivatives to yield TCS 359.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity .

TCS 359 is primarily utilized in research settings focused on cancer biology and therapeutic development. Its applications include:

  • Cancer Research: As a model compound for studying FLT3 signaling pathways and their role in hematologic malignancies.
  • Drug Development: Potentially serving as a lead compound for developing new therapies targeting FLT3 mutations in leukemia.
  • Biochemical Assays: Used in assays to evaluate kinase activity and inhibition mechanisms .

Studies examining TCS 359's interactions have shown its selective inhibition of FLT3 without significant off-target effects on other kinases. This selectivity is crucial for minimizing side effects in therapeutic applications. Interaction studies also highlight its potential synergistic effects when combined with other chemotherapeutic agents targeting different pathways .

Several compounds exhibit similar properties to TCS 359, particularly in their role as FLT3 inhibitors or their structural characteristics. Here are some notable examples:

Compound NameChemical FormulaIC50 (nM)Unique Features
QuizartinibC₁₈H₁₈N₄O₃S~40Selective for FLT3; used in clinical trials
SorafenibC₂₂H₂₃ClF₂N₄O₄S~30Multi-kinase inhibitor; targets VEGFR and PDGFR
GilteritinibC₂₂H₂₃N₅O₂~20Designed specifically for FLT3 mutations

Uniqueness of TCS 359

While many compounds target FLT3, TCS 359 stands out due to its high selectivity and potency against this specific receptor without significant inhibition of other kinases. This characteristic makes it particularly useful for both research and potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

360.11437830 g/mol

Monoisotopic Mass

360.11437830 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Flt-3 inhibitor

Dates

Modify: 2023-08-15
1: Patch RJ, Baumann CA, Liu J, Gibbs AC, Ott H, Lattanze J, Player MR. Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorg Med Chem Lett. 2006 Jun 15;16(12):3282-6. Epub 2006 Mar 31. PubMed PMID: 16580199.

Explore Compound Types